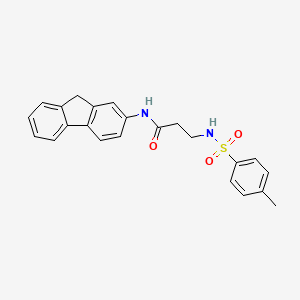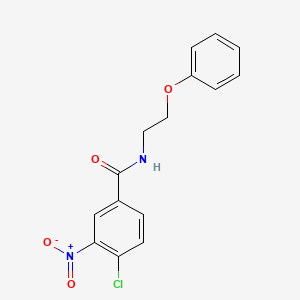![molecular formula C12H13F3N2O B6548935 4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-2-one CAS No. 1794889-01-2](/img/structure/B6548935.png)
4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-2-one, or 4-TPMP, is an organic compound with a wide range of applications. It is a colorless, odorless solid that is soluble in water and organic solvents. 4-TPMP is used in a variety of fields, including medicine, agriculture, and biochemistry. It is also used as a precursor for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
4-TPMP has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as the antifungal agent fluconazole. It has also been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug ibuprofen. In addition, 4-TPMP has been used in the synthesis of other organic compounds, such as the insecticide chlorpyrifos.
Mecanismo De Acción
4-TPMP acts as an electrophile in the Friedel-Crafts alkylation reaction. It is attracted to the electron-rich aromatic ring, and the alkylating agent is attracted to the electron-poor aromatic ring. The alkylating agent then reacts with the aromatic ring, and the resulting product is 4-TPMP.
Biochemical and Physiological Effects
4-TPMP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammation-causing molecules. In addition, 4-TPMP has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-TPMP in laboratory experiments include its low cost and its ability to react with a variety of substrates. It is also relatively easy to synthesize and has a low toxicity. The limitations of using 4-TPMP in laboratory experiments include its tendency to react with other compounds in the reaction mixture, which can lead to the formation of unwanted byproducts.
Direcciones Futuras
The potential future directions for 4-TPMP include its use in the synthesis of other compounds, such as pharmaceuticals and insecticides. In addition, 4-TPMP could be used in the development of new drugs and treatments for a variety of diseases, such as cancer and Alzheimer's disease. Finally, 4-TPMP could be used to study the effects of COX-2 and acetylcholinesterase inhibitors on the body.
Métodos De Síntesis
4-TPMP is synthesized via a process called the Friedel-Crafts alkylation reaction. This reaction involves the addition of an alkyl group to an aromatic ring. In the synthesis of 4-TPMP, an aromatic compound, 2-(trifluoromethyl)phenyl methylpiperazine, is reacted with an alkylating agent, such as ethyl bromide, to form 4-TPMP. The reaction is carried out in the presence of a catalyst, such as anhydrous aluminum chloride, and is carried out at low temperatures.
Propiedades
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)10-4-2-1-3-9(10)7-17-6-5-16-11(18)8-17/h1-4H,5-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDMEWVRBHOACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B6548903.png)
![N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6548909.png)

![{[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate](/img/structure/B6548914.png)



![N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B6548940.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B6548951.png)
![2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetic acid](/img/structure/B6548962.png)
